molecular formula C4H9Br2N B582379 3-Bromopyrrolidine hydrobromide CAS No. 1262769-75-4

3-Bromopyrrolidine hydrobromide

Cat. No.: B582379
CAS No.: 1262769-75-4
M. Wt: 230.931
InChI Key: ZSDJSWROXIUGAE-UHFFFAOYSA-N
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Description

3-Bromopyrrolidine hydrobromide is a chemical compound with the molecular formula C4H9Br2N. It is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Mechanism of Action

Target of Action

It’s often used as a building block in organic synthesis , suggesting that its targets could vary depending on the specific reactions it’s involved in.

Mode of Action

As a brominated compound, it may participate in reactions associated with aryl halides . The bromine atom could potentially be replaced by other groups or atoms in a substitution reaction, allowing the compound to interact with its targets.

Result of Action

As a building block in organic synthesis, its effects would likely depend on the specific compounds it helps to create .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromopyrrolidine hydrobromide can be synthesized through the bromination of pyrrolidine. The reaction typically involves the addition of bromine to pyrrolidine in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the desired position on the pyrrolidine ring .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromopyrrolidine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Major Products Formed

Scientific Research Applications

3-Bromopyrrolidine hydrobromide is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Used in the study of enzyme inhibitors and receptor ligands.

    Medicine: Intermediate in the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: Employed in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromopiperidine hydrobromide
  • 4-Bromopiperidine hydrobromide
  • 3,3-Difluoroazetidine hydrochloride
  • 2-Bromoethylamine hydrobromide

Uniqueness

3-Bromopyrrolidine hydrobromide is unique due to its specific bromination pattern on the pyrrolidine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

3-bromopyrrolidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrN.BrH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDJSWROXIUGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735291
Record name 3-Bromopyrrolidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262769-75-4
Record name 3-Bromopyrrolidine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1262769-75-4
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